2-(dipropylamino)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
- This compound is a complex heterocyclic molecule with a pyrido[1,2-a]pyrimidin-4-one core. Its systematic name is quite lengthy, so it’s often referred to by its common name or a simplified version.
- The compound contains several functional groups, including an amino group (dipropylamino), a thiazolidinone ring, and a pyrido[1,2-a]pyrimidinone moiety.
- It has potential applications in various fields due to its unique structure and properties.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The compound’s mechanism of action would depend on its specific targets.
- It might interact with enzymes, receptors, or other biomolecules, affecting cellular processes.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s full name is quite a mouthful, so researchers often use shorter names or acronyms for convenience
Properties
Molecular Formula |
C21H26N4O3S2 |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(dipropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H26N4O3S2/c1-4-9-23(10-5-2)18-15(19(26)24-11-7-6-8-17(24)22-18)14-16-20(27)25(12-13-28-3)21(29)30-16/h6-8,11,14H,4-5,9-10,12-13H2,1-3H3/b16-14- |
InChI Key |
QFIRZJDKUBLMCG-PEZBUJJGSA-N |
Isomeric SMILES |
CCCN(CCC)C1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCOC |
Canonical SMILES |
CCCN(CCC)C1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCOC |
Origin of Product |
United States |
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